

Cy5.5 Maleimide in Flow Cytometry: Application Notes and Protocols

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Compound of Interest

Compound Name: Cy5.5 maleimide

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Introduction

Cy5.5 maleimide is a bright, far-red fluorescent dye that has become an invaluable tool in biological research, particularly in the field of flow cytometry. Its maleimide functional group allows for the specific and covalent labeling of free sulfhydryl (thiol) groups on proteins and peptides, most commonly on cysteine residues. This specificity, combined with the favorable spectral properties of the Cy5.5 fluorophore (excitation maximum ~675 nm, emission maximum ~694 nm), makes it an excellent choice for a variety of flow cytometry applications. The far-red emission minimizes autofluorescence from biological samples, leading to improved signal-to-noise ratios.[1]

These application notes provide an overview of the key uses of **Cy5.5 maleimide** in flow cytometry, including immunophenotyping, quantification of cell surface thiols, and cell tracking. Detailed protocols for antibody conjugation and cell staining are also provided to guide researchers in their experimental design.

Key Applications in Flow Cytometry

Immunophenotyping with Cy5.5-Conjugated Antibodies

Labeling antibodies with **Cy5.5 maleimide** allows for the detection and quantification of specific cell surface or intracellular proteins. This is a fundamental technique for identifying and

characterizing different cell populations within a heterogeneous sample. The high brightness of Cy5.5 ensures sensitive detection of even low-abundance antigens.

Quantification of Cell Surface Thiols

The reactivity of the maleimide group with free thiols can be exploited to directly measure the level of reduced cysteine residues on the surface of living cells.^[2] This application is particularly relevant in studies of cellular redox state, oxidative stress, and the characterization of cell surface proteins with exposed thiols.

Cell Tracking and Proliferation Assays

Cy5.5 maleimide can be used to covalently label intracellular proteins, resulting in stable, long-term fluorescent labeling of cells. As cells divide, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity. This allows for the tracking of cell division and the analysis of cell proliferation over several generations.^{[3][4]}

Data Presentation

Table 1: Spectral Properties of Cy5.5

Property	Wavelength (nm)
Maximum Excitation	~675
Maximum Emission	~694

Note: Spectral properties can vary slightly depending on the conjugation partner and the local environment.

Table 2: Example Data for Cell Surface Thiol Quantification

Cell Type	Treatment	Mean Fluorescence Intensity (MFI) of Cy5.5
Lymphocytes	Control	1500 ± 120
Lymphocytes	Oxidative Stress Inducer	850 ± 95
Neutrophils	Control	3200 ± 250
Neutrophils	Reducing Agent	4500 ± 310

This table presents hypothetical data for illustrative purposes. Actual MFI values will vary depending on the instrument, settings, and experimental conditions.

Table 3: Example Data for Cell Proliferation Tracking

Generation	Mean Fluorescence Intensity (MFI) of Cy5.5
0	8500
1	4250
2	2125
3	1060
4	530

This table illustrates the theoretical halving of fluorescence intensity with each cell division. Actual results may vary.

Experimental Protocols

Protocol 1: Conjugation of Cy5.5 Maleimide to an Antibody

This protocol describes the labeling of an antibody with **Cy5.5 maleimide**. The maleimide group reacts with free thiol groups on the antibody, which may require the reduction of existing disulfide bonds.

Materials:

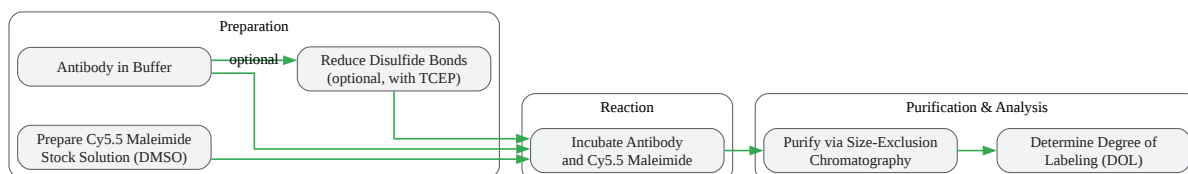
- Purified antibody (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.0-7.5)
- **Cy5.5 maleimide**
- Anhydrous dimethyl sulfoxide (DMSO)
- Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Reaction buffer (e.g., PBS, pH 7.0-7.5, degassed)

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.
 - (Optional) To reduce disulfide bonds and generate free thiols, add a 10- to 20-fold molar excess of TCEP to the antibody solution. Incubate for 30-60 minutes at room temperature. It is not necessary to remove the TCEP before adding the maleimide dye.
- Dye Preparation:
 - Allow the vial of **Cy5.5 maleimide** to warm to room temperature.
 - Prepare a 10 mM stock solution of **Cy5.5 maleimide** in anhydrous DMSO. Vortex to dissolve completely. This solution should be prepared fresh.
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the **Cy5.5 maleimide** stock solution to the antibody solution.
 - Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

- Purification:
 - Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
 - Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).
- Determination of Degree of Labeling (DOL) (Optional):
 - Measure the absorbance of the conjugate at 280 nm and ~675 nm.
 - Calculate the protein concentration and the dye concentration using their respective extinction coefficients to determine the average number of dye molecules per antibody.

Workflow for Antibody Conjugation:



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Caption: Workflow for conjugating **Cy5.5 maleimide** to an antibody.

Protocol 2: Staining of Cell Surface Thiols with Cy5.5 Maleimide for Flow Cytometry

This protocol details the direct labeling of free thiol groups on the surface of live cells for analysis by flow cytometry.

Materials:

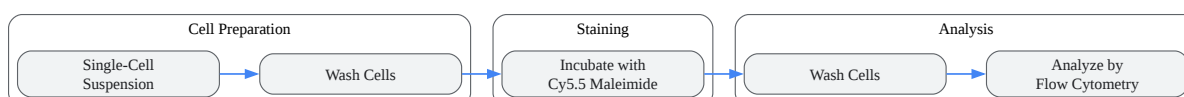
- Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
- Flow cytometry staining buffer (e.g., PBS with 1% BSA)
- **Cy5.5 maleimide**
- Anhydrous DMSO
- (Optional) N-ethylmaleimide (NEM) as a blocking control

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension at a concentration of 1×10^6 cells/mL in ice-cold flow cytometry staining buffer.
 - Wash the cells twice by centrifugation (300 x g, 5 minutes, 4°C) and resuspend in fresh, ice-cold staining buffer.
- Dye Preparation:
 - Prepare a 1 mM stock solution of **Cy5.5 maleimide** in anhydrous DMSO.
- Staining:
 - Add the **Cy5.5 maleimide** stock solution to the cell suspension to a final concentration of 1-10 μ M. The optimal concentration should be determined empirically for each cell type. A good starting point is 5 μ M.[\[2\]](#)
 - Incubate the cells on ice for 15-30 minutes, protected from light. Staining on ice minimizes internalization of the dye.[\[2\]](#)
- (Optional) Blocking Control:

- To demonstrate the specificity of the staining, pre-incubate a separate aliquot of cells with a 100-fold molar excess of a non-fluorescent maleimide, such as N-ethylmaleimide (NEM), for 15 minutes on ice before adding the **Cy5.5 maleimide**. This should result in a significant reduction in the fluorescent signal.
- Washing:
 - Wash the cells twice with 2 mL of ice-cold flow cytometry staining buffer to remove any unbound dye. Centrifuge at 300 x g for 5 minutes at 4°C between washes.
- Flow Cytometry Analysis:
 - Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.
 - Acquire events on a flow cytometer equipped with a laser and filter set suitable for Cy5.5 (e.g., 633/640 nm laser for excitation and a ~695/40 nm emission filter).

Workflow for Cell Surface Thiol Staining:



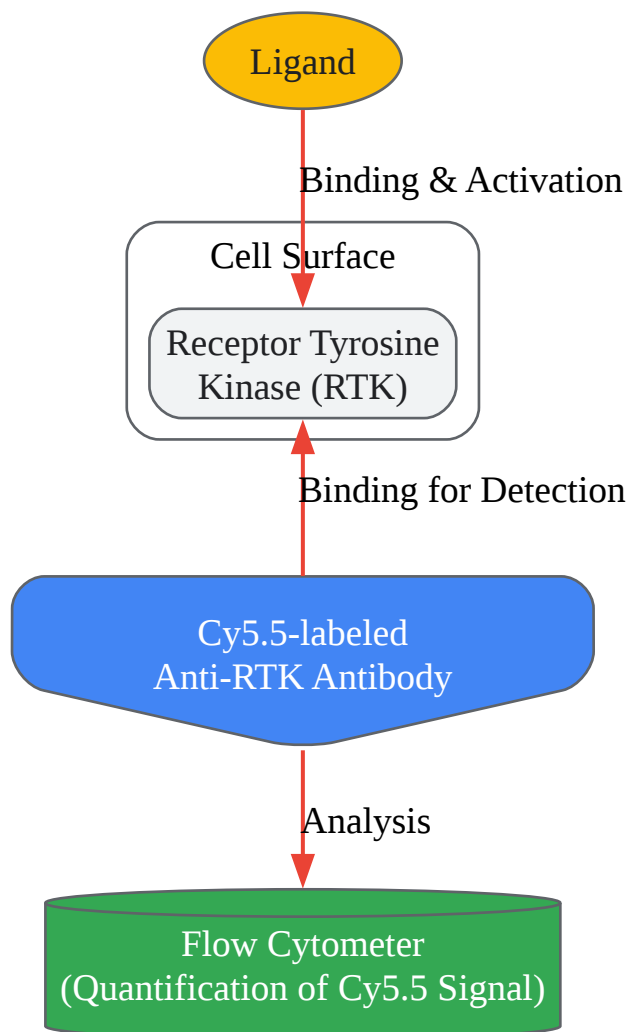
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Caption: Workflow for labeling cell surface thiols with **Cy5.5 maleimide**.

Signaling Pathway Visualization

Cy5.5 maleimide-conjugated antibodies can be used to quantify cell surface receptors that are key components of signaling pathways. For instance, the expression level of a receptor tyrosine kinase (RTK) can be measured. A decrease in the fluorescence signal after ligand stimulation could indicate receptor internalization, a critical step in signal modulation.

Example: Quantifying Receptor Tyrosine Kinase (RTK) Levels



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Caption: Use of a Cy5.5-labeled antibody to quantify a cell surface receptor.

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